Product packaging for 3,3-difluorocyclobutane-1-sulfonamide(Cat. No.:CAS No. 2171856-86-1)

3,3-difluorocyclobutane-1-sulfonamide

Cat. No.: B6152391
CAS No.: 2171856-86-1
M. Wt: 171.17 g/mol
InChI Key: GVVRHFKFEJGEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Difluorocyclobutane-1-sulfonamide (CAS 2171856-86-1) is a versatile chemical building block of significant interest in advanced organic and medicinal chemistry research. Its structure incorporates three key motifs: a sulfonamide group, a cyclobutane ring, and geminal difluorination, which together confer unique properties valuable for drug discovery and design. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its ability to act as a versatile pharmacophore that can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets. This group is present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, hypoglycemic, and anticancer drugs, due to its metabolic stability and favorable pharmacokinetic profile . The incorporation of the strained cyclobutane ring introduces conformational rigidity into molecular scaffolds, which can pre-organize a compound into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for a target. Furthermore, this four-membered carbocycle increases the three-dimensionality of molecules, which is often associated with improved physicochemical properties, such as higher aqueous solubility . The strategic geminal difluorination at the 3-position of the cyclobutane ring modulates the molecule's electronic properties, lipophilicity, and metabolic stability. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can lead to improved half-life and bioavailability in research compounds . With a molecular formula of C4H7F2NO2S and a molecular weight of 171.17 g/mol , this compound serves as a prime candidate for inclusion in screening libraries and as a synthetic intermediate for the development of more complex molecules. Its unique combination of features makes it a valuable tool for researchers exploring novel compounds with enhanced therapeutic potential. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2171856-86-1

Molecular Formula

C4H7F2NO2S

Molecular Weight

171.17 g/mol

IUPAC Name

3,3-difluorocyclobutane-1-sulfonamide

InChI

InChI=1S/C4H7F2NO2S/c5-4(6)1-3(2-4)10(7,8)9/h3H,1-2H2,(H2,7,8,9)

InChI Key

GVVRHFKFEJGEDB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)S(=O)(=O)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3,3 Difluorocyclobutane 1 Sulfonamide and Its Precursors

Historical Context of Cyclobutane (B1203170) and Sulfonamide Synthetic Evolution

The synthesis of sulfonamides has also undergone considerable evolution. Traditionally, sulfonamides are prepared by reacting a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukacs.orgresearchgate.net While effective, this method often requires harsh conditions for the preparation of the sulfonyl chloride intermediate, such as chlorosulfonylation of aromatic rings, which is not always compatible with sensitive functional groups. rsc.org Modern advancements have introduced milder and more versatile methods, including the use of sulfur dioxide surrogates like DABSO, metal-catalyzed cross-coupling reactions, and the oxidation of thiols. acs.orgrsc.orgthieme-connect.comresearchgate.net These newer techniques offer greater functional group tolerance and operational simplicity. rsc.org

Approaches to the 3,3-Difluorocyclobutane Core

The synthesis of the 3,3-difluorocyclobutane core is central to accessing the target sulfonamide. Several strategies have been developed, primarily revolving around the preparation and subsequent functionalization of key fluorinated cyclobutane intermediates.

Synthesis of Key Fluorinated Cyclobutane Intermediates

The preparation of 3,3-difluorocyclobutane-1-sulfonamide relies on the availability of suitably functionalized precursors. The following sections detail the synthesis of crucial intermediates.

Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

3,3-Difluorocyclobutane-1-carboxylic acid is a pivotal intermediate for the synthesis of various 3,3-difluorocyclobutane derivatives. sci-hub.se Two primary synthetic routes have been established for its preparation.

One of the earliest methods, reported in 1987, involves a thermal [2+2] cycloaddition between 1,1-dichloro-2,2-difluoroethylene (B1203012) and acrylonitrile (B1666552). tandfonline.comsci-hub.se The resulting cycloadduct is then hydrolyzed and hydrogenated to yield the desired carboxylic acid. tandfonline.com However, this route has drawbacks due to the toxicity of acrylonitrile and the use of a chlorofluorocarbon (CFC). tandfonline.com

An alternative and more practical approach was later developed, starting from commercially available 3-methylenecyclobutane carbonitrile. tandfonline.com This multi-step synthesis involves oxidation of the starting material to a ketone, followed by fluorination and subsequent hydrolysis to afford 3,3-difluorocyclobutane-1-carboxylic acid in good yield. tandfonline.com This method is suitable for producing multigram quantities of the acid. tandfonline.com Another reported industrial preparation method starts from methyl acrylate (B77674) and 1,1-dichloro-2,2-difluoroethylene, proceeding through addition, hydrolysis, and hydrogenation steps. google.com

A common laboratory-scale synthesis involves the hydrolysis of ethyl 3,3-difluorocyclobutane-1-carboxylate with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. chemicalbook.com

Table 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

Starting Material Key Steps Reagents Yield Reference
1,1-dichloro-2,2-difluoroethylene and acrylonitrile [2+2] cycloaddition, hydrolysis, hydrogenation Thermal, acid, Pt/C Moderate tandfonline.com
3-Methylenecyclobutane carbonitrile Oxidation, fluorination, hydrolysis RuCl₃/NaIO₄, Et₂NSF₃, NaOH Good tandfonline.com
Ethyl 3,3-difluorocyclobutane-1-carboxylate Hydrolysis NaOH, MeOH/H₂O 98% sci-hub.sechemicalbook.com
Synthesis of 3,3-Difluorocyclobutane-1-carbonyl Chloride

3,3-Difluorocyclobutane-1-carbonyl chloride is a reactive intermediate that can be readily converted into various derivatives, including amides and esters. It is typically synthesized from 3,3-difluorocyclobutane-1-carboxylic acid. The conversion is achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The high reactivity of the carbonyl chloride group makes it a versatile handle for introducing other functionalities.

Synthesis of Ethyl 3,3-Difluorocyclobutane-1-carboxylate

Ethyl 3,3-difluorocyclobutane-1-carboxylate serves as a convenient common synthetic intermediate for a variety of 3,3-difluorocyclobutane derivatives. sci-hub.se Its synthesis is typically achieved through the esterification of 3,3-difluorocyclobutane-1-carboxylic acid with ethanol (B145695) under acidic conditions. An alternative route involves the fluorination of ethyl 3-oxocyclobutane-1-carboxylate using a fluorinating agent like diethylaminosulfur trifluoride (DAST). sci-hub.se

Table 2: Synthesis of Ethyl 3,3-Difluorocyclobutane-1-carboxylate

Starting Material Key Step Reagents Reference
3,3-Difluorocyclobutane-1-carboxylic acid Esterification Ethanol, Acid catalyst chemshuttle.com
Utilization of 3,3-Difluorocyclobutan-1-one as a Synthetic Precursor

3,3-Difluorocyclobutan-1-one is another important precursor in the synthesis of 3,3-difluorocyclobutane derivatives. nih.gov This ketone can be prepared from 3-methylenecyclobutane carbonitrile via oxidation. tandfonline.com A key challenge in using this ketone is its sensitivity to elimination reactions, particularly with strong bases like organolithium or Grignard reagents. nih.gov However, the use of organolanthanum reagents has been shown to overcome this issue, allowing for the successful addition of carbon nucleophiles to the ketone to form 1-substituted-3,3-difluorocyclobutan-1-ols. nih.gov These alcohol intermediates can then be further functionalized. nih.gov

Strategies for Sulfonamide Functional Group Formation

The formation of the sulfonamide group is a cornerstone of this synthesis. The primary route involves the reaction of the precursor 3,3-difluorocyclobutane-1-sulfonyl chloride with an amine source. Both classical and modern techniques are employed to achieve this transformation efficiently and sustainably.

Classical Reaction of Amines with Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govresearchgate.net This reaction, often requiring a base to neutralize the hydrochloric acid byproduct, is a fundamental transformation in organic chemistry. uniba.it For the synthesis of the primary sulfonamide, this compound, the corresponding sulfonyl chloride is treated with an ammonia source.

While robust, this classical approach has drawbacks. The requisite sulfonyl chlorides can be sensitive to moisture and their preparation may involve harsh reagents like chlorosulfonic acid or concentrated sulfuric acid, which pose environmental and safety concerns. nih.govthieme-connect.com The stability of the sulfonyl chloride precursor is a significant factor in the successful application of this method. researchgate.netenamine.net

Application of Modern and Sustainable Synthetic Techniques

To address the limitations of classical methods, researchers have developed more sustainable and efficient techniques for sulfonamide synthesis. These modern approaches often offer milder reaction conditions, reduced waste, and improved yields.

A sustainable protocol for sulfonamide synthesis has been developed using deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. uniba.itnih.gov These environmentally responsible and often biodegradable solvents can replace volatile organic compounds (VOCs) like dichloromethane (B109758) or acetonitrile (B52724). uniba.it

In a typical procedure, a sulfonyl chloride is reacted with an amine in a DES, such as one composed of choline (B1196258) chloride (ChCl) and urea (B33335) or glycerol. uniba.itnih.gov These reactions can proceed at room temperature, often without the need for an additional base, and can yield the desired sulfonamide in high percentages (up to 97%) within a few hours. uniba.itnih.gov The product is typically isolated by simple extraction or filtration after the addition of water. uniba.it The success of the reaction in DESs is attributed to a combination of the electronic effects of the substrates and their solubility characteristics within the solvent, which favors the sulfonamide formation over the competing hydrolysis of the sulfonyl chloride. uniba.itnih.gov

Table 1: Sulfonamide Synthesis in Various Deep Eutectic Solvents uniba.it

EntryDeep Eutectic Solvent (DES)Molar RatioTime (h)Yield (%)
1ChCl / Urea1:2297
2ChCl / Glycerol1:2495
3ChCl / Malonic Acid1:11285
4ChCl / Ethylene Glycol1:21260

This table presents generalized data based on the synthesis of various sulfonamides as described in the cited source. ChCl denotes Choline Chloride.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgscirp.org This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. acs.orgscribd.com For sulfonamide synthesis, microwave irradiation can be applied to the reaction between a sulfonyl chloride and an amine, or even more directly from a sulfonic acid. organic-chemistry.orgacs.org

One efficient microwave-assisted method involves activating a sulfonic acid with 2,4,6-trichloro- uniba.itorganic-chemistry.orgscirp.org-triazine (TCT), followed by the addition of the amine. The entire two-step process can be completed in as little as 30 minutes, with the first step at 80°C and the second at 50°C, producing high-purity sulfonamides in excellent yields. organic-chemistry.orgresearchgate.net This method avoids the need to isolate the often-unstable sulfonyl chloride intermediate. organic-chemistry.org The use of microwave heating has shown broad applicability, tolerating a wide range of functional groups on both the sulfonic acid and amine components. organic-chemistry.orgscribd.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis scirp.orgscribd.com

Synthesis MethodTypical Reaction TimeTypical TemperatureTypical Yield
Conventional Heating2.5 - 12 hoursReflux / 200°CModerate to High
Microwave-Assisted10 - 30 minutes50 - 200°CHigh to Excellent

This table provides a general comparison based on findings from the cited sources.

Optimization of Reaction Conditions and Yields for Practical Synthesis

The practical synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically screened include the choice of solvent, base, temperature, and reaction time. nih.govnih.gov

For the classical reaction, solvents like dimethylformamide (DMF) or acetonitrile are common. uniba.itnih.gov The choice of base is also critical; organic bases such as triethylamine (B128534) or pyridine (B92270) are frequently used to scavenge the HCl produced during the reaction. uniba.itscirp.org In some cases, inorganic bases like potassium carbonate are also effective. nih.gov Temperature can significantly influence the reaction rate; while some reactions proceed well at room temperature, others may require heating to achieve a reasonable conversion rate. uniba.itnih.gov For instance, an efficient synthesis of sulfonamides from sodium sulfinates and amines was achieved at 80°C in acetonitrile with ammonium (B1175870) iodide as a mediator. nih.gov The optimization process involves systematically varying these parameters to find the ideal balance that leads to the highest isolated yield of the desired product. nih.govresearchgate.net

Control of Stereochemistry in Cyclobutane Sulfonamide Construction

The construction of substituted cyclobutanes with defined stereochemistry is a significant challenge in organic synthesis due to the conformational flexibility of the four-membered ring. calstate.edunih.gov When synthesizing derivatives of this compound that may contain additional substituents, controlling the stereochemical outcome is crucial.

Methodologies for stereocontrolled cyclobutane synthesis often rely on [2+2] cycloaddition reactions, ring contractions of larger rings, or functionalization of a pre-existing cyclobutane core. nih.govnih.gov For example, stereospecific ring contraction of substituted pyrrolidines has been shown to produce multi-substituted cyclobutanes with a high degree of stereocontrol, where the stereochemistry of the starting material is transferred to the product. ntu.ac.ukacs.org

In the context of functionalizing a cyclobutane ring, such as in the synthesis of a substituted this compound, controlling the relative orientation (cis/trans) of the new substituents is paramount. This can be achieved through various strategies, including the use of directing groups or by separating diastereomers formed in a reaction. calstate.edu For instance, the reduction of a ketone on a cyclobutane ring can lead to a mixture of cis and trans alcohols, which can then be separated and carried forward in the synthesis. calstate.edu The development of new methods that exert precise stereochemical control remains an active area of research. calstate.edunih.gov

Advanced Spectroscopic and Structural Characterization of 3,3 Difluorocyclobutane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, the chemical environment, connectivity, and stereochemistry of the atoms within 3,3-difluorocyclobutane-1-sulfonamide can be determined.

¹H NMR Analysis for Proton Environment Elucidation

The proton NMR spectrum of this compound is expected to reveal three distinct sets of signals corresponding to the different proton environments in the molecule.

Cyclobutane (B1203170) Protons: The four protons on the cyclobutane ring at the C2 and C4 positions are chemically equivalent due to the molecule's symmetry but are magnetically non-equivalent. They are expected to appear as a complex multiplet in the aliphatic region of the spectrum. The methine proton at the C1 position, bonded to the carbon bearing the sulfonamide group, would also present as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a singlet signal. The chemical shift of this peak can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, sulfonamide protons typically appear in the range of 8.78 to 10.15 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
-CH₂- (ring)2.5 - 3.0Multiplet4H
-CH-SO₂- (ring)3.5 - 4.0Multiplet1H
-SO₂NH₂7.0 - 8.0 (variable)Singlet2H

¹³C NMR Analysis for Carbon Skeleton Determination

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated.

C1 (CH-SO₂): The carbon atom directly attached to the electron-withdrawing sulfonamide group is expected to be shifted downfield.

C2/C4 (-CH₂-): The two equivalent methylene carbons of the cyclobutane ring will produce a single signal.

C3 (CF₂): The carbon atom bonded to two fluorine atoms will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). This signal will be significantly shifted downfield due to the high electronegativity of fluorine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) ppm Key Feature
-CH₂- (C2/C4)~35-45
-CH-SO₂- (C1)~55-65
-CF₂- (C3)~115-125Triplet (due to ¹JCF coupling)

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. researchgate.netd-nb.info For this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single primary signal. This signal would likely appear as a multiplet due to coupling with the protons on the adjacent C2 and C4 carbons of the cyclobutane ring. The chemical shift provides information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by the characteristic absorptions of the sulfonamide and C-F bonds. uni.lu

N-H Stretching: The primary sulfonamide (-SO₂NH₂) group will show two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

S=O Stretching: The sulfonyl group (S=O) gives rise to two very strong and characteristic absorption bands. The asymmetric stretch typically appears in the 1350-1310 cm⁻¹ range, while the symmetric stretch is found between 1160-1140 cm⁻¹. researchgate.net

C-F Stretching: Strong absorption bands corresponding to the stretching vibrations of the carbon-fluorine bonds are expected in the fingerprint region, typically between 1200-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
Asymmetric N-H Stretch-NH₂~3350Medium
Symmetric N-H Stretch-NH₂~3250Medium
Asymmetric S=O Stretch-SO₂-1350 - 1310Strong
Symmetric S=O Stretch-SO₂-1160 - 1140Strong
C-F Stretch-CF₂-1200 - 1000Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. The molecular formula of this compound is C₄H₇F₂NO₂S, with a monoisotopic mass of approximately 171.02 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section values and m/z for various adducts have been calculated. For instance, the protonated molecule [M+H]⁺ would have an m/z of approximately 172.02384. Other common adducts include the sodium adduct [M+Na]⁺ and the ammonium (B1175870) adduct [M+NH₄]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺172.02384
[M+Na]⁺194.00578
[M+NH₄]⁺189.05038
[M-H]⁻170.00928

Data sourced from predicted values.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could reveal characteristic losses, such as the loss of the sulfonamide radical (·SO₂NH₂) or smaller neutral molecules like SO₂.

X-ray Crystallography for Solid-State Structure Determination

While no publicly available crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal could be grown, this technique would provide invaluable data.

An X-ray diffraction analysis would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the cyclobutane ring and the sulfonamide group.

Conformation: Revealing the puckering of the four-membered ring and the preferred orientation of the sulfonamide substituent relative to the ring.

Such data is fundamental for understanding structure-property relationships and for computational modeling studies.

Computational and Theoretical Investigations of 3,3 Difluorocyclobutane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. For 3,3-difluorocyclobutane-1-sulfonamide, these calculations offer a detailed view of its chemical nature.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov DFT calculations suggest that the electronic energy of a molecule's ground state is determined by its electron density. nih.gov This approach is valuable for understanding the structure and reactivity of complex molecules like this compound.

Parameter Description Significance for this compound
Electron Density The probability of finding an electron at a particular point in space.Determines the molecule's shape and reactivity.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap suggests higher reactivity.
Electrostatic Potential The charge distribution around the molecule.Indicates sites for electrophilic and nucleophilic attack.

Molecular Orbital Analysis and Electronic Property Determination

Molecular orbital (MO) analysis is a method used to understand the electronic properties of a molecule by examining its orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. researchgate.net

For this compound, the HOMO is likely to be located on the sulfonamide group, which is rich in electrons. The LUMO, on the other hand, may be associated with the carbon atoms of the cyclobutane (B1203170) ring, particularly those bonded to the electronegative fluorine atoms. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

Conformational Analysis and Dynamics

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. For this compound, the conformation of the cyclobutane ring is of particular interest.

Analysis of Cyclobutane Ring Puckering and Strain

Cyclobutane rings are not planar and exist in a "puckered" conformation to relieve ring strain. nih.govresearchgate.net This puckering is a dynamic process, and the ring can flip between different puckered states. The degree of puckering and the energy barrier to this flipping can be influenced by the substituents on the ring. nih.gov

High-level ab initio calculations on cyclobutane have shown that the puckering angle is sensitive to the level of electron correlation used in the calculation. nih.gov For this compound, the presence of two fluorine atoms and a sulfonamide group will significantly affect the ring's puckering.

Parameter Value (for unsubstituted cyclobutane) Significance
Puckering Angle (θ) ~29.68°A measure of how much the ring deviates from planarity. nih.gov
Puckering Barrier ~498 cm⁻¹The energy required for the ring to flip between puckered conformations. nih.gov

Influence of Geminal Difluorination on Conformational Preferences

The presence of two fluorine atoms on the same carbon atom (geminal difluorination) has a profound effect on the conformation of the cyclobutane ring. nih.govrsc.org Fluorine is a highly electronegative atom, and the C-F bond is polarized. The electrostatic interactions between the two C-F bonds and with other parts of the molecule can favor specific conformations.

Studies on other gem-difluorinated systems have shown that this substitution can alter the conformational equilibrium of a molecule, sometimes leading to the population of otherwise minor conformers. nih.govrsc.orgdiva-portal.org In the case of this compound, the gem-difluoro group is expected to influence the puckering of the cyclobutane ring, potentially favoring a conformation that minimizes electrostatic repulsion.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational technique used to study the movement of atoms and molecules over time. youtube.comnih.gov By simulating the motion of this compound, it is possible to explore its conformational landscape and identify the most stable conformations.

MD simulations can provide a detailed picture of the dynamic behavior of the cyclobutane ring, including the frequency and mechanism of ring puckering. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The simulations can also reveal how the sulfonamide group moves relative to the cyclobutane ring, which is important for its binding properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Insights

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs associated with drug discovery.

Core Principles of QSAR:

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR models are typically developed using a "training set" of compounds with known activities. The process involves:

Data Set Preparation: A collection of molecules with measured biological activity (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are employed to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation (using a "test set" of compounds not included in the model development).

Application to Sulfonamide Derivatives:

QSAR studies have been widely applied to various classes of sulfonamides to explore their therapeutic potential, including as antibacterial, anticancer, and anti-inflammatory agents. scribbr.comacs.org For instance, a QSAR study on a series of benzene (B151609) sulfonamide derivatives identified key descriptors like electrophilicity, SCF energy, and molar refractivity that correlate with their antioxidant activity. nih.gov Such models can guide the design of new sulfonamides with enhanced potency. For fluorinated compounds, QSAR models have been developed to predict properties like endocrine-disrupting activity. chemrxiv.orggoldsteinpatentlaw.com

Molecular Modeling and Docking Studies for Elucidating Binding Interactions with Theoretical Models

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This provides invaluable insights into the binding mode and affinity, guiding the design of more potent and selective drugs.

The Molecular Docking Process:

Receptor and Ligand Preparation: High-resolution 3D structures of the target protein (often from X-ray crystallography or NMR spectroscopy) and the ligand are prepared. This involves adding hydrogen atoms, assigning charges, and defining rotatable bonds in the ligand.

Docking Algorithm: A search algorithm explores the conformational space of the ligand within the binding site of the receptor, generating a multitude of possible binding poses.

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). These functions approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.

Pose Analysis: The top-ranked poses are analyzed to understand the key interactions between the ligand and the receptor's amino acid residues. This can reveal which parts of the ligand are crucial for binding and where modifications could be made to improve affinity or selectivity.

Relevance to this compound:

While no specific docking studies for this compound have been published, research on other sulfonamides demonstrates the power of this technique. For example, docking studies of novel sulfonamide derivatives against bacterial dihydropteroate (B1496061) synthase (DHPS) have been used to rationalize their antimicrobial activity by predicting their binding energies and interaction patterns within the active site. chemrxiv.org Similarly, docking has been employed to investigate the binding of sulfonamides to carbonic anhydrase, a target for anticancer therapeutics. goldsteinpatentlaw.com

In a theoretical docking study of this compound, the sulfonamide group would be expected to form key hydrogen bonds with the target protein, a common interaction motif for this functional group. The 3,3-difluoro-cyclobutane moiety would occupy a specific pocket within the binding site. The fluorine atoms could potentially engage in favorable interactions, such as with backbone amides or other polar residues, or contribute to improved binding through effects on the molecule's conformation and lipophilicity. The precise nature of these interactions would depend on the specific topology and amino acid composition of the target's active site.

The table below summarizes the binding affinities of some representative sulfonamide derivatives from a general molecular docking study, illustrating the type of data generated from such investigations.

Compound IDTarget ProteinBinding Affinity (kcal/mol)
3a Carbonic Anhydrase (1AZM)-6.90
1C Dihydropteroate Synthase-8.1
g Bacterial Protein Target-11.19
c Fungal Protein Target-10.97
This table is for illustrative purposes and does not contain data for this compound.

Reactivity and Derivatization Strategies for 3,3 Difluorocyclobutane 1 Sulfonamide

Chemical Transformations at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group in 3,3-difluorocyclobutane-1-sulfonamide is a primary site for chemical modification. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Common reactions include N-alkylation and N-arylation.

N-alkylation of primary sulfonamides can be achieved under various conditions, often involving the use of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. While specific examples for this compound are not prevalent in the literature, general methods for sulfonamide alkylation are well-established. For instance, an intermolecular alkylation of sulfonamides with trichloroacetimidates can proceed under thermal conditions without the need for an external catalyst nih.gov. The reactivity of N-substituted sulfonamides in these reactions can be influenced by steric hindrance nih.gov.

N-arylation of sulfonamides is another important transformation, typically achieved through transition-metal-catalyzed cross-coupling reactions or via benzyne (B1209423) intermediates. A transition-metal-free approach for the N-arylation of sulfonamides involves the reaction with o-silylaryl triflates in the presence of cesium fluoride (B91410), which proceeds under mild conditions and tolerates a variety of functional groups researchgate.net. Both alkane- and arenesulfonamides are suitable substrates for this type of reaction researchgate.net.

The table below summarizes representative conditions for these transformations, based on general procedures for sulfonamides.

TransformationReagents and ConditionsProduct Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF)N-Alkyl-3,3-difluorocyclobutane-1-sulfonamide
N-Arylation Aryl halide, Pd or Cu catalyst, Base, LigandN-Aryl-3,3-difluorocyclobutane-1-sulfonamide
N-Arylation (metal-free) o-Silylaryl triflate, CsF, Solvent (e.g., MeCN)N-Aryl-3,3-difluorocyclobutane-1-sulfonamide

Reactions Involving the Cyclobutane (B1203170) Ring System

The 3,3-difluorocyclobutane ring is a strained system, and the presence of the two fluorine atoms significantly influences its reactivity. These fluorine atoms act as electron-withdrawing groups, which can affect the stability of intermediates and the regioselectivity of reactions.

The puckered nature of the cyclobutane ring allows for the existence of stereoisomers when substituted. The introduction of substituents can be controlled to achieve specific stereochemical outcomes. For example, in drug candidates, the stereochemistry of substituents on a cyclobutane ring can be critical for biological activity, as the puckered conformation orients the substituents in specific spatial arrangements that can facilitate interactions with biological targets nih.gov. While specific stereoselective transformations on the this compound core are not widely reported, the principles of stereocontrol in cyclobutane chemistry are applicable. The conformational restriction imposed by the cyclobutane ring is a key feature that can be exploited in the design of molecules with defined three-dimensional structures nih.gov.

The strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to ring-opening reactions, a process that can be initiated by various reagents and catalysts nih.govwikipedia.org. In the case of 3,3-difluorocyclobutane derivatives, the presence of the gem-difluoro group can influence the mechanism and outcome of these reactions.

Ring-opening can proceed through different mechanisms, including cationic, anionic, radical, or transition-metal-mediated pathways wikipedia.org. For instance, donor-acceptor cyclobutanes can undergo ring-opening when treated with nucleophiles like electron-rich arenes, thiols, or selenols, often mediated by a Lewis acid nih.gov. The reaction of cyclobutanone (B123998) oximes can be triggered by an iminyl radical to induce C-C bond cleavage nih.gov. Furthermore, visible light-induced palladium catalysis can activate cyclobutanone oxime esters to undergo radical ring opening vu.nl.

A potential ring-opening pathway for 3,3-difluorocyclobutane systems could involve a β-elimination of a fluoride ion, particularly if a positive charge is developed on the adjacent carbon atom. However, the stability of the resulting fluorinated alkene would be a key factor. Studies on the ring-opening of gem-difluorocyclopropanes have shown that β-fluoride elimination is a key step in some transition-metal-catalyzed functionalization reactions nih.gov.

Functionalization of the Cyclobutane Core through C-H Activation or Halogenation

Direct functionalization of the C-H bonds of the cyclobutane ring offers an efficient way to introduce new substituents. The C-H bonds in a cyclobutane ring possess greater s-character and are generally stronger than those in unstrained alkanes, making their activation challenging nih.gov. However, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of cyclobutanes nih.gov. Catalyst control can allow for regioselective functionalization at different positions of the cyclobutane ring nih.gov.

The presence of the electron-withdrawing sulfonamide and gem-difluoro groups in this compound would likely direct C-H activation to specific positions. The electron-withdrawing nature of these groups would deactivate the adjacent C-H bonds towards electrophilic attack.

Halogenation of the cyclobutane ring would likely proceed via a radical mechanism, initiated by UV light or a radical initiator. The regioselectivity of such a reaction would be influenced by the stability of the resulting radical intermediate.

Synthesis of Structurally Diverse Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is of interest for exploring structure-activity relationships in medicinal chemistry. The 3,3-difluorocyclobutane moiety is considered a valuable building block in drug discovery wikipedia.org.

The synthesis of such analogues can be achieved by modifying either the sulfonamide group or the cyclobutane ring. As discussed in section 5.1, the sulfonamide nitrogen can be readily functionalized. The synthesis of homologues could involve the use of larger cycloalkane precursors.

The synthesis of various 3,3-difluorocyclobutane-containing building blocks has been reported, often starting from 3-oxocyclobutanecarboxylic acid or through the cycloaddition of 1,1-dichloro-2,2-difluoroethylene (B1203012) with an appropriate alkene nih.govsemanticscholar.org. These building blocks can then be converted to the corresponding sulfonamides. For example, 3,3-difluorocyclobutylamine can be synthesized and subsequently reacted with a sulfonyl chloride to yield N-(3,3-difluorocyclobutyl)sulfonamides nih.gov.

Application of 3,3 Difluorocyclobutane 1 Sulfonamide As a Molecular Scaffold in Chemical Research

Principles for Scaffold Design and Utilization in Molecular Libraries

Molecular scaffolds form the core structure of a molecule, upon which various functional groups can be appended to create a library of related compounds. The design and selection of a scaffold are critical for the success of drug discovery and other chemical research endeavors. An ideal scaffold should possess several key attributes:

Three-Dimensional Complexity: Scaffolds that provide a well-defined three-dimensional arrangement of functional groups are highly sought after. This allows for precise spatial orientation of substituents to interact with biological targets.

Synthetic Accessibility: The scaffold should be readily synthesizable and allow for the straightforward introduction of diverse chemical functionalities. Sulfonamides, for instance, are a versatile class of compounds in medicinal chemistry and drug discovery, with well-established synthetic methodologies. researchgate.netnih.gov

Physicochemical Properties: The scaffold should impart favorable physicochemical properties to the final molecules, such as appropriate solubility, lipophilicity, and metabolic stability.

Novelty: Novel scaffolds can unlock new areas of chemical space, potentially leading to the discovery of compounds with unprecedented biological activities.

The 3,3-difluorocyclobutane-1-sulfonamide motif aligns well with these principles. The cyclobutane (B1203170) ring provides a rigid framework, while the gem-difluoro group and the sulfonamide handle offer opportunities to modulate the molecule's properties and to introduce further diversity.

Strategies for Integrating this compound into Complex Molecular Architectures

The integration of the this compound scaffold into more complex molecules can be achieved through various synthetic strategies. The sulfonamide group is particularly amenable to a wide range of chemical transformations.

A common and effective method for the synthesis of sulfonamides involves the reaction between primary or secondary amines and a sulfonyl chloride in the presence of a base. frontiersrj.comresearchgate.net This reaction is generally high-yielding and tolerant of a wide variety of functional groups, making it a powerful tool for late-stage functionalization in a synthetic sequence.

The general synthetic approach can be summarized as follows:

Synthesis of 3,3-difluorocyclobutane-1-sulfonyl chloride: This key intermediate can be prepared from commercially available starting materials through a multi-step sequence.

Sulfonylation of Amines: The prepared sulfonyl chloride can then be reacted with a diverse range of primary or secondary amines to generate the corresponding sulfonamides. This step allows for the introduction of various R-groups, thereby building a library of compounds with different functionalities.

The versatility of this approach is highlighted in the following table, which illustrates the potential for creating a diverse set of molecules from a common intermediate.

Amine (R-NH2)Resulting SulfonamidePotential Application Area
AnilineN-phenyl-3,3-difluorocyclobutane-1-sulfonamideMedicinal Chemistry
BenzylamineN-benzyl-3,3-difluorocyclobutane-1-sulfonamideAgrochemicals
Morpholine4-(3,3-difluorocyclobutane-1-sulfonyl)morpholineMaterials Science

Influence of the Fluorinated Cyclobutane Sulfonamide Moiety on Molecular Geometry and Conformational Restriction

The cyclobutane ring itself is not planar and exists in a puckered conformation. This puckering places the substituents on the ring in distinct axial and equatorial positions, which can influence how the molecule interacts with its environment. The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro group) further impacts the ring's conformation and the orientation of the attached sulfonamide group.

Fluorine substitution is known to have a profound effect on molecular conformation. nih.gov In the case of the 3,3-difluorocyclobutane ring, the strong C-F bonds and the electronegativity of the fluorine atoms can alter the bond lengths and angles within the ring, leading to a more defined and restricted three-dimensional structure compared to a non-fluorinated cyclobutane. This conformational restriction can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.

Impact on Physicochemical Properties Relevant to Molecular Design, such as Metabolic Stability

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various physicochemical properties. nih.gov The this compound scaffold is expected to impart several beneficial properties to molecules that contain it.

Metabolic Stability: One of the most significant advantages of fluorination is the potential to increase metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes. In many drug candidates, metabolic oxidation of C-H bonds is a primary pathway for clearance from the body. By replacing vulnerable C-H bonds with C-F bonds, the metabolic stability of a molecule can often be significantly improved. While direct metabolic data for this compound is not extensively available, studies on analogous structures, such as those containing 1-trifluoromethyl-cyclobutyl groups, have shown that such modifications can indeed enhance resistance to metabolic clearance in some cases. acs.org

The following table summarizes the expected impact of the 3,3-difluorocyclobutane moiety on key physicochemical properties:

PropertyInfluence of the 3,3-Difluorocyclobutane MoietyRationale
Lipophilicity IncreaseThe addition of fluorine atoms generally increases the lipophilicity of a molecule.
Metabolic Stability Potential IncreaseThe strong C-F bonds can block sites of metabolic oxidation. nih.govacs.org
Aqueous Solubility VariableThe effect on solubility can be complex and depends on the overall molecular structure.
pKa of Sulfonamide AlteredThe electron-withdrawing nature of the difluorocyclobutyl group will influence the acidity of the sulfonamide N-H proton.

It is important to note that the effect of this scaffold on metabolic stability can be context-dependent and may vary between different series of compounds. acs.org

Development of Functionalized Scaffolds for Chemical Biology and Material Science Studies

The versatility of the this compound scaffold extends beyond medicinal chemistry into the realms of chemical biology and materials science. By appending specific functional groups, this scaffold can be tailored for a variety of advanced applications.

Chemical Biology: In chemical biology, researchers design and synthesize molecular probes to study biological processes in living systems. The this compound scaffold can serve as a core structure for the development of such probes. For example, a fluorescent dye could be attached to the sulfonamide nitrogen or to another position on the molecule, creating a fluorescent probe to visualize biological targets or processes. researchgate.net The rigid nature of the scaffold could help to position the fluorophore in a specific orientation, potentially leading to improved photophysical properties. Furthermore, the incorporation of "clickable" functional groups, such as azides or alkynes, would allow for the facile conjugation of the scaffold to biomolecules like proteins or nucleic acids. mdpi.com

Material Science: In materials science, the unique properties of fluorinated compounds are highly valued. The incorporation of the this compound moiety into polymers or other materials could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific surface properties. The regular, three-dimensional structure of the scaffold could also be exploited to create highly ordered materials.

The development of functionalized scaffolds based on this compound opens up exciting avenues for future research in both understanding complex biological systems and creating novel high-performance materials.

Future Directions and Emerging Research Avenues

Exploration of Novel and Greener Synthetic Routes for the Compound

The development of efficient and environmentally benign synthetic methodologies is paramount for the widespread adoption of any chemical building block. Current synthetic strategies for compounds like 3,3-difluorocyclobutane-1-sulfonamide often rely on multi-step processes that may involve harsh reagents. Future research will likely focus on the development of more streamlined and sustainable synthetic routes.

One promising avenue is the exploration of one-pot syntheses from readily available starting materials. For instance, methods that involve the in-situ generation of a sulfonyl chloride from a corresponding thiol or sulfonic acid, followed by immediate reaction with an amine, could significantly improve efficiency. researchgate.netresearchgate.net The synthesis of the related 3,3-difluorocyclobutane-1-sulfonic acid has been noted, which serves as a key precursor. evitachem.com The direct conversion of this sulfonic acid to the sulfonamide using greener coupling agents and reaction conditions, such as microwave irradiation, could reduce reaction times and energy consumption. researchgate.net

Furthermore, the development of catalytic methods for the direct C-H sulfonamidation of the 3,3-difluorocyclobutane ring would represent a significant leap forward, minimizing the need for pre-functionalized starting materials.

Advanced Computational Approaches for Predictive Structure-Property Relationship Studies

Computational chemistry offers a powerful toolkit for predicting the physicochemical and biological properties of novel compounds, thereby accelerating the discovery process. For this compound, advanced computational studies can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electrostatic potential, and frontier molecular orbitals. This information is crucial for understanding its reactivity and potential non-covalent interactions. Such computational studies have been successfully applied to other novel sulfonamide derivatives to elucidate their structural and electronic properties. researchgate.net

Moreover, molecular dynamics (MD) simulations can be used to study the behavior of the 3,3-difluorocyclobutane ring and its influence on the properties of molecules that incorporate this moiety. Predicting properties such as lipophilicity (logP) and aqueous solubility is critical, and computational models can guide the design of derivatives with optimal pharmacokinetic profiles. Studies on related 3-fluorocyclobutylamines have shown that fluorine introduction can significantly impact pKa and lipophilicity, highlighting the importance of such predictive studies. researchgate.net

Discovery of New Reactivity Pathways and Synthetic Utility

The synthetic potential of this compound as a reactive building block is an area ripe for exploration. The sulfonamide moiety itself is a versatile functional group, capable of undergoing a variety of chemical transformations. Future research could focus on leveraging the unique electronic properties conferred by the gem-difluorinated cyclobutane (B1203170) ring to discover novel reactivity pathways.

For example, the development of methods for the selective functionalization of the cyclobutane ring, while preserving the sulfonamide group, would open up avenues for creating diverse molecular architectures. The acidity of the N-H bond in the sulfonamide can be modulated, allowing for its use in a range of coupling reactions to introduce further complexity. The exploration of its utility in transition metal-catalyzed cross-coupling reactions could lead to the development of novel scaffolds for drug discovery and materials science.

Integration into High-Throughput Synthesis and Combinatorial Library Design

The modular nature of this compound makes it an ideal candidate for integration into high-throughput synthesis (HTS) platforms and the design of combinatorial libraries. HTS allows for the rapid generation of a large number of compounds, which can then be screened for biological activity.

The robust nature of the sulfonamide linkage makes it well-suited for the parallel synthesis techniques employed in HTS. One particularly relevant technology is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, which enables the rapid and efficient synthesis of sulfonamides and related structures. nih.gov By developing a synthetic handle on the this compound core, it could be readily incorporated into SuFEx-based combinatorial libraries, allowing for the exploration of a vast chemical space. nih.gov This would accelerate the identification of new bioactive compounds for a range of therapeutic targets.

Potential as a Modular Building Block in Supramolecular Chemistry and Advanced Materials Science

The unique structural and electronic properties of this compound also position it as a valuable building block in the fields of supramolecular chemistry and advanced materials science. The rigidity of the cyclobutane ring can be used to create well-defined molecular architectures, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions that drive self-assembly processes.

In supramolecular chemistry, this compound could be used to construct novel host-guest systems, molecular cages, and self-assembling polymers. The presence of the fluorine atoms can be exploited to fine-tune the electronic properties and stability of these assemblies.

In materials science, the incorporation of the this compound unit into polymers could lead to materials with enhanced thermal stability, desirable dielectric properties, and improved chemical resistance. The polarity and hydrogen-bonding capability of the sulfonamide group can be leveraged to control the morphology and properties of these advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-difluorocyclobutane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of 3,3-difluorocyclobutane-1-amine using sulfonyl chlorides (e.g., sulfuryl chloride) under inert conditions (argon/nitrogen) . Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity .
  • Key Data : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can the structure of this compound be rigorously characterized?

  • Methodology : Use a combination of:

  • NMR : 19F^{19}\text{F} NMR for fluorine environment analysis (δ ≈ -120 to -140 ppm for CF2_2 groups) .
  • HRMS : High-resolution mass spectrometry (expected [M+H]+^+ ~212.03).
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}) .
    • Reference Standards : Cross-validate with PubChem-generated InChI keys and canonical SMILES for structural alignment .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48h; analyze degradation via HPLC. Cyclobutane rings are generally thermally stable, but sulfonamide hydrolysis may occur at >60°C .
  • pH Stability : Incubate in buffers (pH 2–12) for 24h; monitor hydrolysis products (e.g., cyclobutane sulfonic acid) using LC-MS .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Classified as Skin Corr. 1B (causes severe skin burns) and WGK 3 (high water hazard). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. In case of exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to model transition states during sulfonylation. Focus on steric effects from the cyclobutane ring and fluorine’s electron-withdrawing impact on reaction kinetics . Compare simulated 19F^{19}\text{F} NMR shifts with experimental data to validate models .

Q. What are the degradation pathways of this compound under UV irradiation, and how can they be mitigated?

  • Methodology : Expose solutions to UV light (254 nm) for 24h; analyze photoproducts via LC-QTOF-MS. Fluorinated cyclobutanes typically undergo C-F bond cleavage, generating fluorinated radicals. Add antioxidants (e.g., BHT) to quench reactive intermediates .

Q. How does this compound interact with biological enzymes (e.g., carbonic anhydrase)?

  • Methodology : Use molecular docking (AutoDock Vina) to predict binding affinity to enzyme active sites. Validate with in vitro assays: measure IC50_{50} values against recombinant human carbonic anhydrase II. Fluorine atoms may enhance binding via hydrophobic interactions .

Q. What environmental persistence metrics apply to this compound, and how can its ecotoxicity be assessed?

  • Methodology : Conduct OECD 301F biodegradability tests. Perfluorinated sulfonamides (e.g., perfluorobutylsulfonamide) show low biodegradability; expect similar persistence. Use Daphnia magna acute toxicity assays (EC50_{50}) and algal growth inhibition tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.